molecular formula C14H22N2S B5693137 N'-benzyl-N,N-diisopropylthiourea

N'-benzyl-N,N-diisopropylthiourea

Cat. No.: B5693137
M. Wt: 250.41 g/mol
InChI Key: MOJOSEFOLQPNRJ-UHFFFAOYSA-N
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Description

N'-Benzyl-N,N-diisopropylthiourea is a thiourea derivative characterized by a benzyl group attached to one nitrogen atom and two isopropyl groups on the adjacent nitrogen. Thioureas are widely studied for their role in organic synthesis, coordination chemistry, and biological activity due to their sulfur-containing backbone and tunable substituents. For example, and describe the use of N'-benzyl-N,N-dimethylurea (a urea analog) in lithiation reactions to synthesize isoindolinones, suggesting that the thiourea variant may exhibit similar reactivity but with altered kinetics due to steric and electronic differences .

Properties

IUPAC Name

3-benzyl-1,1-di(propan-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2S/c1-11(2)16(12(3)4)14(17)15-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJOSEFOLQPNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=S)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Trends

  • Steric Hindrance in Reactions : and demonstrate that N'-benzyl-N,N-dimethylurea undergoes efficient lithiation. The diisopropyl analog may require higher temperatures or longer reaction times due to hindered access to the reactive site .
  • Thermal Stability : Thioureas with alkyl groups (e.g., diisopropyl) exhibit higher thermal stability than aryl-substituted derivatives, as inferred from melting points in and .

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